![molecular formula C16H17NO3S2 B2644315 3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 300674-99-1](/img/structure/B2644315.png)

3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

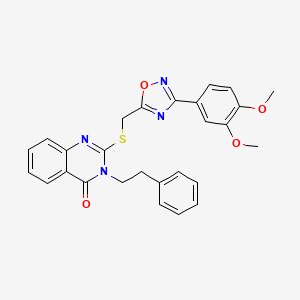

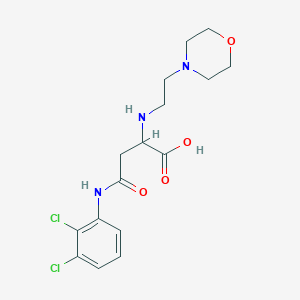

The compound contains several functional groups including a methylidene group, a thiazolidine ring, a carboxylic acid group, and a methylphenyl group . The presence of these groups suggests that the compound could participate in a variety of chemical reactions.

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the thiazolidine ring. The double bond in the methylidene group could potentially participate in conjugation with other parts of the molecule, affecting its electronic structure .Chemical Reactions Analysis

The compound contains several functional groups that could potentially react. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The thiazolidine ring could potentially undergo ring-opening reactions .Scientific Research Applications

Synthesis and Antitumor Activity

- Antitumor Screening of Thiazolidin-Butanamides : A study developed a preparative procedure for synthesizing a series of compounds similar in structure to the specified chemical, showing moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being particularly sensitive (V. Horishny, V. Matiychuk, 2020).

Synthesis, Stereochemistry, and Biological Activity

- Novel Long Alkyl Chain Substituted Thiazolidin-4-ones : Research on the synthesis of novel compounds from 10-undecenoic acid hydrazide demonstrated the creation of thiazolidin-4-ones with detailed structural, stereochemical analysis, and biological activity assessments, including antimicrobial properties (V. P. M. Rahman et al., 2005).

Synthesis and Antimicrobial Activity

- New Thiazolidinone, Thiazoline, and Thiophene Derivatives : This study utilized a key intermediate to synthesize various derivatives that exhibited promising antimicrobial activities, demonstrating the potential for designing compounds with specific biological properties (M. Gouda et al., 2010).

Molecular Engineering for Solar Cell Applications

- Organic Sensitizers for Solar Cells : Novel organic sensitizers were engineered for solar cell applications, demonstrating high incident photon to current conversion efficiency, highlighting the application of such compounds in renewable energy technologies (Sanghoon Kim et al., 2006).

Synthesis and Evaluation of Antimicrobial Agents

- Thiazolidin-4-One Derivatives as Antimicrobial Agents : A series of thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity, providing insights into structure–activity relationships and potential for developing new antimicrobial agents (B. A. Baviskar et al., 2013).

Properties

IUPAC Name |

3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-9(2)13(15(19)20)17-14(18)12(22-16(17)21)8-11-7-5-4-6-10(11)3/h4-9,13H,1-3H3,(H,19,20)/b12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUGGRRBBRLVDR-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C(C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C(C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2644232.png)

![N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2644235.png)

![1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-7'-CHLORO-3',4'-DIHYDRO-1'H-SPIRO[PIPERIDINE-4,2'-QUINAZOLIN]-4'-ONE](/img/structure/B2644239.png)

![5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2644240.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2644241.png)

![methyl 2-(3-methanesulfonylbenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644247.png)

![12-bromo-4-(4-methylphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2644250.png)